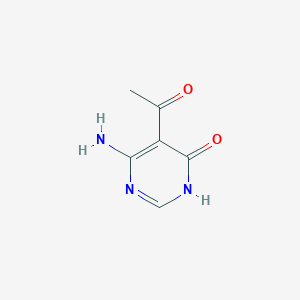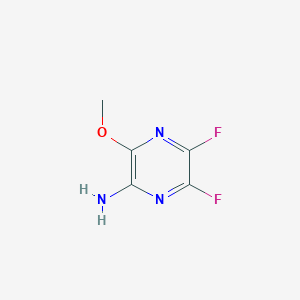
Cadmium acetate trihydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cadmium acetate trihydrate is a chemical compound with the formula Cd(CH₃COO)₂·3H₂O. It is a white crystalline substance that is highly soluble in water and ethanol. This compound is commonly used in various industrial and research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Cadmium acetate trihydrate can be synthesized by reacting cadmium oxide with acetic acid in the presence of water. The reaction is as follows: [ \text{CdO} + 2 \text{CH}_3\text{COOH} + 3 \text{H}_2\text{O} \rightarrow \text{Cd(CH}_3\text{COO)}_2\cdot3\text{H}_2\text{O} ]
Another method involves treating cadmium nitrate with acetic anhydride: [ \text{Cd(NO}_3)_2 + 2 \text{(CH}_3\text{CO)}_2\text{O} \rightarrow \text{Cd(CH}_3\text{COO)}_2 + 2 \text{HNO}_3 ]
Industrial Production Methods: In industrial settings, this compound is typically produced by dissolving cadmium metal or cadmium oxide in acetic acid, followed by crystallization to obtain the trihydrate form. The process is carefully controlled to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions: Cadmium acetate trihydrate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form cadmium oxide.
Reduction: It can be reduced to metallic cadmium.
Substitution: It can participate in substitution reactions with other metal salts.
Common Reagents and Conditions:
Oxidation: Typically involves heating in the presence of oxygen.
Reduction: Often carried out using reducing agents like hydrogen gas or sodium borohydride.
Substitution: Conducted in aqueous solutions with other metal salts.
Major Products Formed:
Oxidation: Cadmium oxide (CdO)
Reduction: Metallic cadmium (Cd)
Substitution: Various cadmium salts depending on the reacting metal salt.
Scientific Research Applications
Cadmium acetate trihydrate is utilized in numerous scientific research applications:
Chemistry: Used as a precursor for the synthesis of cadmium-based semiconductors, such as cadmium selenide.
Biology: Employed in studies involving cadmium toxicity and its effects on biological systems.
Medicine: Investigated for its potential use in cancer treatment due to its cytotoxic properties.
Industry: Utilized in electroplating, as a catalyst in organic synthesis, and in the production of pigments and coatings.
Mechanism of Action
The mechanism by which cadmium acetate trihydrate exerts its effects involves the release of cadmium ions (Cd²⁺) in solution. These ions can interact with various molecular targets, including proteins and enzymes, leading to disruption of cellular processes. Cadmium ions are known to induce oxidative stress, interfere with DNA repair mechanisms, and inhibit cellular respiration.
Comparison with Similar Compounds
- Cadmium chloride (CdCl₂)
- Cadmium sulfate (CdSO₄)
- Cadmium nitrate (Cd(NO₃)₂)
Comparison: Cadmium acetate trihydrate is unique due to its high solubility in water and ethanol, making it more versatile for use in aqueous and organic solutions compared to other cadmium salts. Additionally, its trihydrate form provides stability and ease of handling in various applications.
Properties
CAS No. |
22429-86-3 |
|---|---|
Molecular Formula |
C4H12CdO7 |
Molecular Weight |
284.55 g/mol |
IUPAC Name |
cadmium(2+);diacetate;trihydrate |
InChI |
InChI=1S/2C2H4O2.Cd.3H2O/c2*1-2(3)4;;;;/h2*1H3,(H,3,4);;3*1H2/q;;+2;;;/p-2 |
InChI Key |
JFWUIYJGBVHXHL-UHFFFAOYSA-L |
Canonical SMILES |
CC(=O)[O-].CC(=O)[O-].O.O.O.[Cd+2] |
Related CAS |
543-90-8 (Parent) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-[(R)-(5-Ethenylquinuclidine-2-yl)(4-quinolinyl)methyl]-3-[3,5-bis(trifluoromethyl)phenyl]urea](/img/structure/B13112947.png)

![N-(Pyrazolo[1,5-a][1,3,5]triazin-4-yl)hydroxylamine](/img/structure/B13112967.png)









